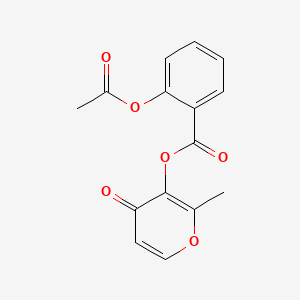
Aspalatone
Übersicht
Beschreibung
Aspalatone, also known as acetylsalicylic acid maltol ester, is recognized as an antithrombotic agent with antioxidative and antiplatelet potential . It has a molecular weight of 288.26 .
Synthesis Analysis
Aspalatone was synthesized by esterification of acetylsalicylic acid (ASA) and maltol, an antioxidant . This synthesis was studied for its effects on bleeding time prolongation, antiplatelet aggregation activity, and antithrombotic activity .Wissenschaftliche Forschungsanwendungen
Antioxidative and Anti-Inflammatory Effects
Aspalatone, known as acetylsalicylic acid maltol ester, demonstrates significant antioxidative and anti-inflammatory effects. In a study by Sonowal et al. (2017), aspalatone was found to inhibit VEGF-induced cell migration, tube formation, and lipid peroxidation in human aortic endothelial cells. This suggests its potential in preventing endothelial dysfunction, which is crucial in cardiovascular diseases (Sonowal, Pal, Shukla, & Ramana, 2017).
Antithrombotic Properties
Aspalatone shows promising antithrombotic properties, as indicated by Han et al. (1994). It exhibits antiplatelet aggregation activity and a potential in preventing thromboembolism, making it valuable in cardiovascular disease management (Han, Suh, Yang, Lee, & Kim, 1994).
Neuroprotective Effects
The neuroprotective capabilities of aspalatone are highlighted in research focusing on its antioxidant efficacy. Kim et al. (1997) demonstrated that aspalatone significantly attenuated seizure activity and oxidative stress in a kainic acid-induced neurotoxicity model, suggesting its potential in neuroprotective therapies (Kim, Choi, Jhoo, Lee, Koo, & Kim, 1997).
Cardioprotective Effects
Aspalatone has also been shown to have cardioprotective effects. A study by Kim et al. (1996) indicated that aspalatone attenuated cardiotoxicity induced by doxorubicin in mice, possibly through its antioxidant mechanism. This finding supports its potential use in protecting against cardiotoxic side effects in treatments (Kim, Nam, Choi, Choi, Park, Jhoo, & Kim, 1996).
Skin Penetration and Stability
Gwak and Chun (2001) explored the skin penetration abilities of aspalatone, finding that its transdermal delivery is feasible when certain vehicles and enhancers are used. However, they noted that aspalatone is not metabolically stable, suggesting the need for degradation inhibitors for effective transdermal drug delivery (Gwak & Chun, 2001).
Metabolic Fate and Ulcerogenicity
Aspalatone's low ulcerogenicity compared to acetylsalicylic acid was studied by Suh, Kang, and Han (1997). They found that aspalatone has a different metabolic fate and disposition in the gut wall, resulting in lower salicylate levels in the stomach tissues. This property contributes to its lower ulcerogenic potential, making it a safer option in certain therapeutic applications (Suh, Kang, & Han, 1997).
Pharmacokinetics and Metabolism
Chun, Yoo, Song, and Chung (2005) developed a high-performance liquid chromatography method for determining aspalatone and its metabolites in rat plasma and urine. This research is crucial for understanding the pharmacokinetics of aspalatone, which is essential for its development as a therapeutic agent (Chun, Yoo, Song, & Chung, 2005).
Gastrointestinal Permeation and Degradation
Chun and Gwak (2001) studied the site-specific permeation of aspalatone in the gastrointestinal tract, noting its enzymatic degradation and permeation characteristics. Their findings indicate that aspalatone is not a prodrug of acetylsalicylic acid, which has implications for its use and formulation in therapeutic contexts (Chun & Gwak, 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIZYPCGNCWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163638 | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspalatone | |
CAS RN |
147249-33-0 | |
| Record name | Aspalatone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPALATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



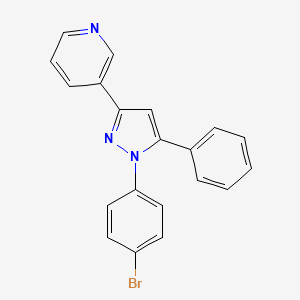
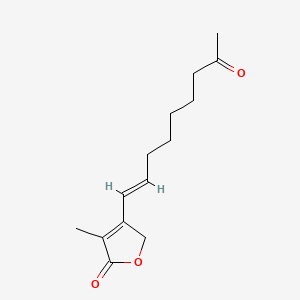
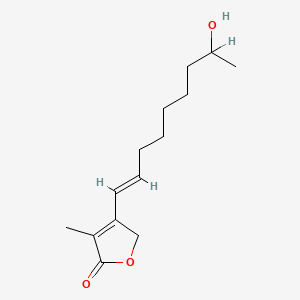
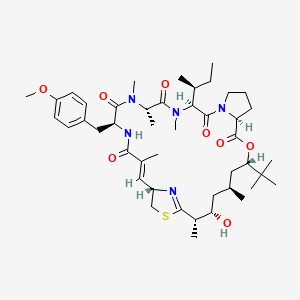
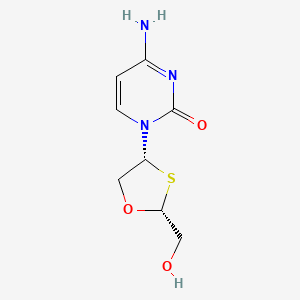
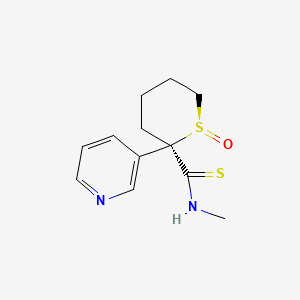
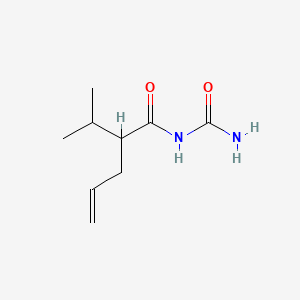
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
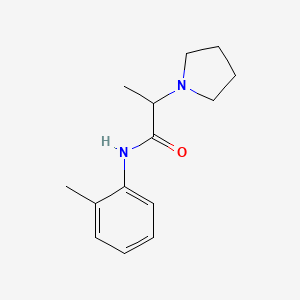
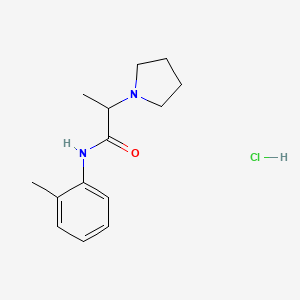
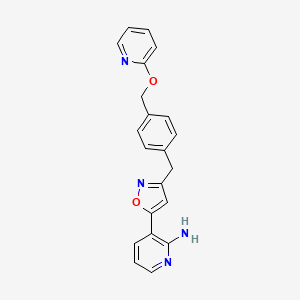
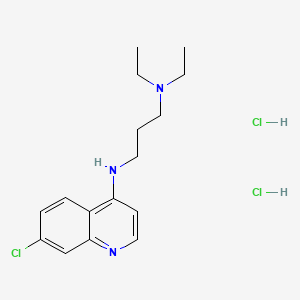
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)